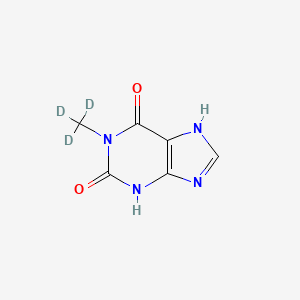

1-Methyl Xanthine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

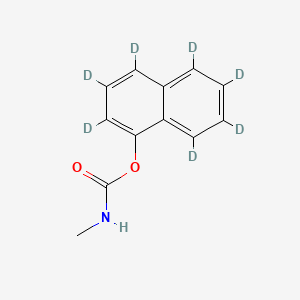

1-Methyl Xanthine-d3 is a stable isotope-labeled compound, specifically a deuterated form of 1-Methyl Xanthine. It belongs to the xanthine family, which is a group of purine derivatives. The molecular formula of this compound is C6H3D3N4O2, and it has a molecular weight of 169.16 g/mol . This compound is primarily used in research and analytical applications due to its stable isotope labeling, which allows for precise tracking and quantification in various studies.

Vorbereitungsmethoden

The synthesis of 1-Methyl Xanthine-d3 involves the introduction of deuterium atoms into the xanthine structure. One common method includes the use of deuterated reagents in the methylation process of xanthine. The reaction typically involves the following steps:

Starting Material: Xanthine is used as the starting material.

Deuteration: The xanthine undergoes a deuteration process using deuterated reagents such as deuterated methyl iodide (CD3I).

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO).

Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Analyse Chemischer Reaktionen

1-Methyl Xanthine-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding xanthine derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert it into different reduced forms of xanthine. Sodium borohydride (NaBH4) is a typical reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions where the methyl group can be replaced by other functional groups. Reagents such as alkyl halides are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl Xanthine-d3 has a wide range of applications in scientific research:

Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and analysis of xanthine derivatives.

Biology: It serves as a tracer in metabolic studies to investigate the pathways and kinetics of xanthine metabolism.

Medicine: It is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of xanthine-based drugs.

Wirkmechanismus

The mechanism of action of 1-Methyl Xanthine-d3 is similar to other xanthine derivatives. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation, central nervous system stimulation, and diuresis. The molecular targets include adenosine receptors and phosphodiesterase enzymes, which play crucial roles in the regulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-Methyl Xanthine-d3 can be compared with other xanthine derivatives such as:

Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects, caffeine has three methyl groups attached to the xanthine core.

Theobromine (3,7-Dimethylxanthine): Found in cocoa, theobromine has two methyl groups and is known for its mild stimulant and diuretic effects.

Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases, theophylline has two methyl groups and acts as a bronchodilator.

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking .

Eigenschaften

IUPAC Name |

1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOYJPOZRLFTCP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)

![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/new.no-structure.jpg)

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)